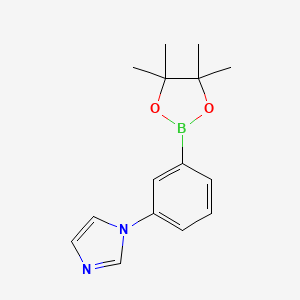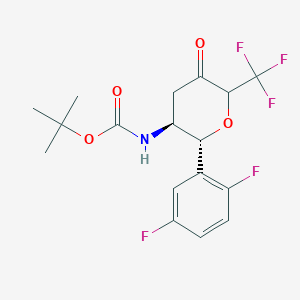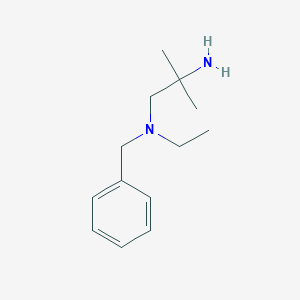
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound is characterized by its benzyl and ethyl substituents attached to a 2-methylpropane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine typically involves the reaction of benzyl chloride with N-ethyl-2-methylpropane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity towards these targets, facilitating its biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine can be compared with similar compounds such as:
N1-Benzyl-N1-methyl-2-methylpropane-1,2-diamine: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.
N1-Benzyl-N1-ethyl-2-ethylpropane-1,2-diamine: The presence of an additional ethyl group can influence the compound’s steric and electronic characteristics.
N1-Benzyl-N1-ethyl-2-methylbutane-1,2-diamine: The longer carbon chain in this compound may alter its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Eigenschaften
Molekularformel |
C13H22N2 |
|---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
1-N-benzyl-1-N-ethyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-15(11-13(2,3)14)10-12-8-6-5-7-9-12/h5-9H,4,10-11,14H2,1-3H3 |
InChI-Schlüssel |
UWWOBIBZCLFRBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)CC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


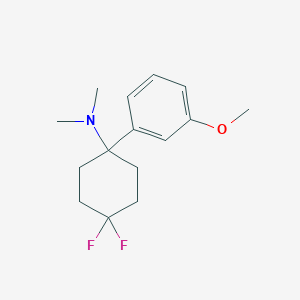

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
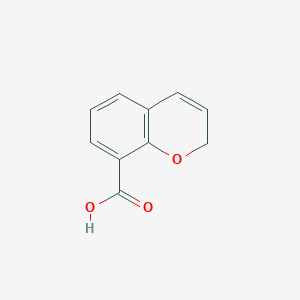
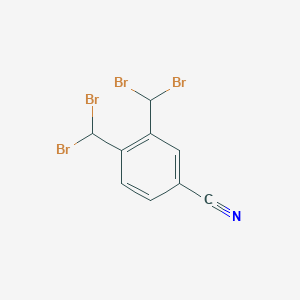
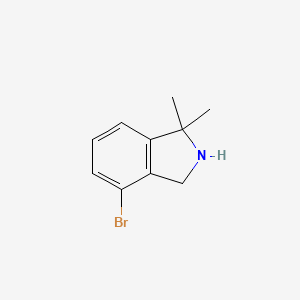
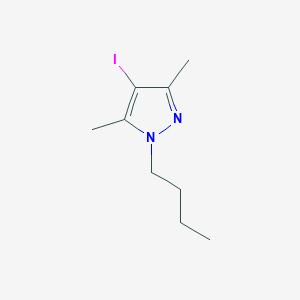
![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
![2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
![5-Bromo-1-[(propan-2-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13333444.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B13333465.png)
